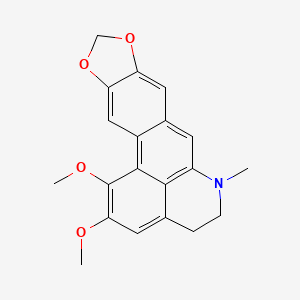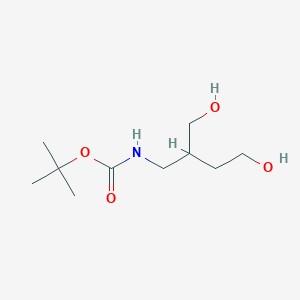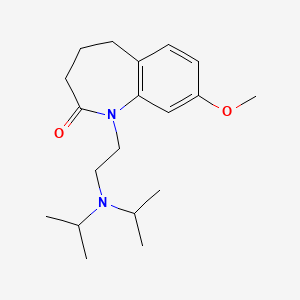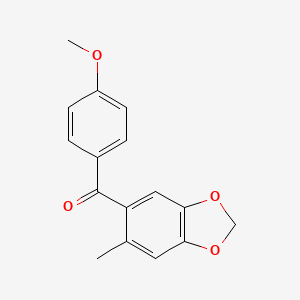
4-Diazenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Diazenylpyrimidine is a heterocyclic aromatic organic compound that contains a diazenyl group (-N=N-) attached to a pyrimidine ring. Pyrimidine itself is a six-membered ring with two nitrogen atoms at positions 1 and 3. The diazenyl group introduces unique chemical properties to the pyrimidine ring, making this compound an interesting compound for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Diazenylpyrimidine typically involves the diazotization of an amino-substituted pyrimidine. One common method is the reaction of 4-aminopyrimidine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction proceeds as follows: [ \text{4-Aminopyrimidine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar diazotization reactions but on a larger scale. The process is optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions: 4-Diazenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazenyl group can yield hydrazine derivatives.
Substitution: The diazenyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
4-Diazenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator and its effects on genetic material.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 4-Diazenylpyrimidine involves its interaction with nucleic acids. The diazenyl group can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can induce cell death in rapidly dividing cancer cells.
類似化合物との比較
Pyridazine: A six-membered ring with nitrogen atoms at positions 1 and 2.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Pyrimidine: The parent compound with nitrogen atoms at positions 1 and 3.
Uniqueness: 4-Diazenylpyrimidine is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity compared to other diazines. Its ability to form covalent bonds with DNA sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and molecular biology.
特性
CAS番号 |
504407-91-4 |
|---|---|
分子式 |
C4H4N4 |
分子量 |
108.10 g/mol |
IUPAC名 |
pyrimidin-4-yldiazene |
InChI |
InChI=1S/C4H4N4/c5-8-4-1-2-6-3-7-4/h1-3,5H |
InChIキー |
BVVWPZCBCABICO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CN=C1N=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13809546.png)

![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)


![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
![2-[(Pentafluoroethyl)sulfanyl]propanoic acid](/img/structure/B13809593.png)




